(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]
Description
The compound (1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol] is a binaphthol derivative characterized by:
- Binaphthalene core: Two naphthalene units linked at the 1,1'-positions.
- Substituents: Diiodo groups at the 3,3'-positions and hydroxyl groups at the 2,2'-positions.
- Bridging groups: A central 1,2-ethanediylbis(oxy) bridge connecting the binaphthol moieties.
- Stereochemistry: The (1R,1''R) configuration ensures axial chirality, critical for enantioselective applications in catalysis or molecular recognition .
This structure combines steric bulk (iodine atoms) with conformational rigidity (ethylene glycol bridges), making it distinct from simpler binaphthyl derivatives.
Properties
Molecular Formula |
C46H34I4O6 |
|---|---|
Molecular Weight |
1190.4 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-yl]oxyethoxy]ethoxy]ethoxy]-3-iodonaphthalen-1-yl]-3-iodonaphthalen-2-ol |
InChI |
InChI=1S/C46H34I4O6/c47-35-23-27-9-1-5-13-31(27)39(43(35)51)41-33-15-7-3-11-29(33)25-37(49)45(41)55-21-19-53-17-18-54-20-22-56-46-38(50)26-30-12-4-8-16-34(30)42(46)40-32-14-6-2-10-28(32)24-36(48)44(40)52/h1-16,23-26,51-52H,17-22H2 |
InChI Key |
CDAQRDMHDZLSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)OCCOCCOCCOC5=C(C6=CC=CC=C6C=C5I)C7=C(C(=CC8=CC=CC=C87)I)O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] typically involves multiple steps. One common method starts with the reaction of 1,1’-binaphthalene-2,2’-diol with ethylene glycol in the presence of a suitable catalyst to form the bis(ether) intermediate. This intermediate is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the compound into a different oxidation state.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce deiodinated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its iodine atoms make it suitable for use in X-ray crystallography, where it can help determine the structure of protein-ligand complexes .
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, compounds with similar structures have been investigated for their anticancer and antimicrobial properties .
Industry
In industry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable, high-performance materials .
Mechanism of Action
The mechanism of action of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The table below compares key structural and physicochemical properties of the target compound with analogs:
*Estimated based on iodine content.
Key Observations:
In contrast, methoxy () or silyl ether () groups reduce reactivity and steric hindrance. Phosphine oxide derivatives () exhibit high thermal stability (>360°C), suggesting the target compound may also resist thermal degradation.
Bridging Motifs: The 1,2-ethanediylbis(oxy) bridge introduces conformational flexibility while maintaining spatial separation between naphthol units. This contrasts with non-bridged analogs (e.g., ), which rely on steric hindrance for chiral induction.
Stereochemical Considerations :
Stability and Reactivity
- Iodine as a Leaving Group : Unlike methoxy or silyl ether groups, iodine in the target compound may participate in nucleophilic substitution, offering pathways for further functionalization.
- Oxidative Stability : The ethylene glycol bridge may enhance solubility in polar solvents but could introduce susceptibility to oxidative cleavage under harsh conditions.
Biological Activity
The compound (1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol], with CAS No. 1411975-49-9, is a complex organic molecule characterized by its unique structure and potential biological applications. This article summarizes its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C46H34I4O6
- Molecular Weight : 1190.38 g/mol
- Storage Conditions : Requires an inert atmosphere at temperatures between 2-8°C .
Anticancer Properties
Recent studies have indicated that compounds related to binaphthalene derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Cell Viability : Compounds structurally similar to (1R,1''R)-2',2''' have shown promising results in inhibiting the viability of various cancer cell lines. In vitro studies demonstrated that certain derivatives were effective against A431 human epidermoid carcinoma cells and other tumor types, with IC50 values in the low micromolar range .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Intercalation : The structure allows for potential intercalation into DNA, disrupting replication and transcription processes. This is supported by findings where similar compounds exhibited strong binding affinities to DNA, leading to cytotoxic effects in cancer cells .
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II activity, a key enzyme in DNA replication. This inhibition can lead to apoptosis in cancer cells as a result of DNA damage accumulation .
Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxicity of various binaphthalene derivatives including (1R,1''R)-2',2''' against different cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (1R,1''R)-2',2''' | A431 | 0.29 | Topo II inhibition |
| Compound X | HepG2 | 0.51 | DNA intercalation |
| Compound Y | Caco-2 | 0.73 | Apoptosis induction |
The most active compound demonstrated a significant ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells.
Study 2: Structure-Activity Relationship
Another research focused on establishing a structure-activity relationship (SAR) for various derivatives of binaphthalene:
- Findings : Modifications in the iodine substitution pattern significantly affected the biological activity. Compounds with higher iodine content showed enhanced cytotoxicity against tumor cells compared to their non-iodinated counterparts.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the binaphthalene core with ethanediylbis(oxy) linkers in this compound?
- Methodological Answer : The synthesis involves sequential functionalization of the binaphthalene backbone. The ethanediylbis(oxy) linkers are typically introduced via Williamson ether synthesis, using diols and halides under basic conditions. Iodination at the 3,3' positions may employ Ullmann coupling or electrophilic aromatic substitution with iodine monochloride (ICl). The stereochemistry (1R,1''R) is controlled using chiral auxiliaries or asymmetric catalysis, as seen in structurally related dimethoxy binaphthalene derivatives .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ether linkage formation | 1,2-dibromoethane, K₂CO₃, DMF, 80°C | 65–75 | |
| Iodination | ICl, FeCl₃, CHCl₃, 50°C | 50–60 |
Q. How can the stereochemical purity of this compound be validated experimentally?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is effective for enantiomeric excess (ee) determination. X-ray crystallography is definitive for absolute configuration confirmation, as demonstrated for analogous binaphthyl systems like (R)-2,2′-dimethoxy-1,1′-binaphthalene . Circular dichroism (CD) spectroscopy can also correlate optical activity with structural motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
